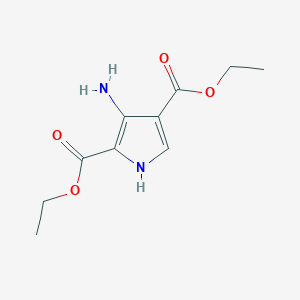
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Vue d'ensemble
Description
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C10H14N2O4 . It has a molecular weight of 226.23 . The compound is a light yellow solid and is often used in research.
Synthesis Analysis
The synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates has been achieved by acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another method involves the addition of sodium hydroxide to a solution of diethyl 1H-pyrrole-2,4-dicarboxylate in dry DMF.Molecular Structure Analysis
The InChI code for Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is 1S/C10H14N2O4/c1-3-15-9(13)6-5-12-8(7(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate has a predicted boiling point of 410.0±40.0 °C and a predicted density of 1.265±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry conditions, and under -20°C .Applications De Recherche Scientifique
Precursor in Medicinal Chemistry
This compound has been used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines . These derivatives are used for the treatment of proliferative disorders .
Potential Janus Kinase Inhibitors
The compound has potential use as Janus kinase inhibitors . Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.
Photochemical Synthesis of Tricyclic Aziridines
It has been used in the photochemical synthesis of tricyclic aziridines . Aziridines are a class of organic compounds with the formula (CH2)2NH. They are used in the synthesis of many other compounds.
Synthesis of Trisubstituted Pyrroles
Diethyl 3,4-pyrroledicarboxylate may be used in the synthesis of trisubstituted pyrroles . These include diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate and diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate .
5. Preparation of Pyrrole Copolymer Soft Actuators This compound is also used to prepare pyrrole copolymer soft actuators . These actuators have reduced electrochemical creep and actuating strain .
Biological Activities
Compounds with the pyrrolopyrazine scaffold, which contains pyrrole and pyrazine rings, have exhibited various biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Drug Discovery Research
The pyrrolopyrazine structure, which includes a pyrrole ring, is an attractive scaffold for drug discovery research . This review provides the recent efficient synthetic methods for the pyrrolopyrazines .
Synthetic Methods
Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods, have been explained .
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-12-8(7(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMFCRWHSHFKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700679 | |
| Record name | Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
853058-40-9 | |
| Record name | Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)






